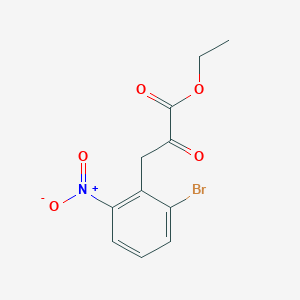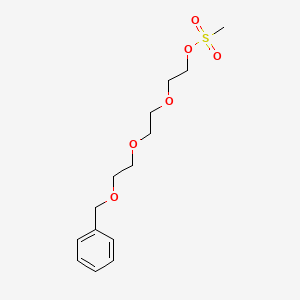
Benzyl-PEG3-MS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl-PEG3-MS is typically synthesized through a stepwise addition of ethylene glycol monomers. The synthesis involves the use of a solid support, such as Wang resin, which contains the 4-benzyloxy benzyl alcohol function . The synthetic cycle consists of deprotonation, Williamson ether formation (coupling), and detritylation. Cleavage of PEGs from the solid support is achieved with trifluoroacetic acid .
Industrial Production Methods
In industrial settings, the production of this compound involves the polymerization of ethylene oxide. This process is often carried out in a controlled environment to ensure high purity and yield. The mesylation step is performed using methanesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the mesyl group .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl-PEG3-MS primarily undergoes nucleophilic substitution reactions due to the presence of the mesyl group, which is a good leaving group . It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield a benzyl-PEG3-amine derivative .
Applications De Recherche Scientifique
Benzyl-PEG3-MS is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Mécanisme D'action
Benzyl-PEG3-MS exerts its effects primarily through its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein . The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl-PEG2-MS: Similar to Benzyl-PEG3-MS but with a shorter PEG chain.
Benzyl-PEG4-MS: Similar to this compound but with a longer PEG chain.
Methoxy-PEG3-MS: Contains a methoxy group instead of a benzyl group.
Uniqueness
This compound is unique due to its specific PEG chain length and the presence of a benzyl group, which provides distinct physicochemical properties. The mesyl group also makes it highly reactive in nucleophilic substitution reactions, enhancing its utility in various synthetic applications .
Propriétés
Formule moléculaire |
C14H22O6S |
|---|---|
Poids moléculaire |
318.39 g/mol |
Nom IUPAC |
2-[2-(2-phenylmethoxyethoxy)ethoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C14H22O6S/c1-21(15,16)20-12-11-18-8-7-17-9-10-19-13-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3 |
Clé InChI |
MEUSATKDKDWEPY-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCCOCCOCCOCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hexadecanoic acid, 3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (3S,5R)-](/img/structure/B15061913.png)
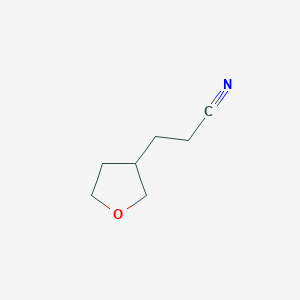
![(1R,6R)-7-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B15061916.png)
![ethyl (2E)-3-{3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B15061922.png)
![tert-butyl N-[3-[3-[[6-(2,6-difluorophenyl)-5-fluoropyridine-2-carbonyl]amino]pyridin-4-yl]-5-methylcyclohexyl]carbamate](/img/structure/B15061923.png)
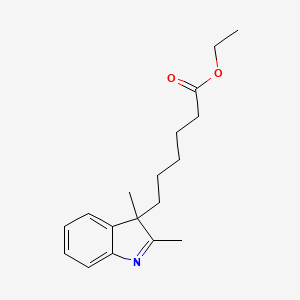
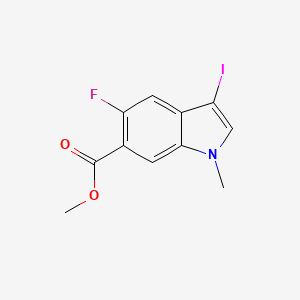
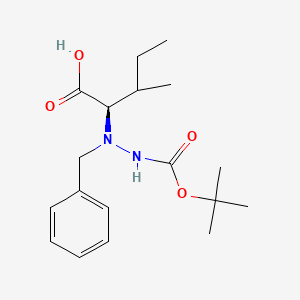

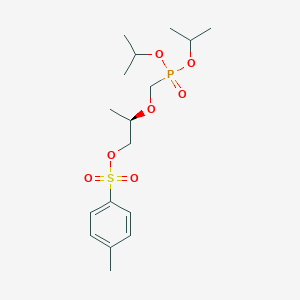
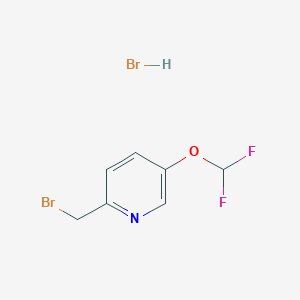

![(R)-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-6-sulfamoyl-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide](/img/structure/B15061978.png)
